Magnesium, butylethyl-

Übersicht

Beschreibung

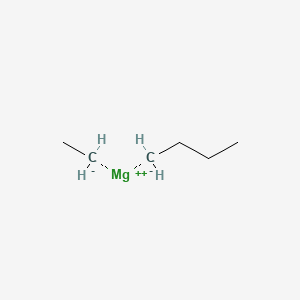

Magnesium, butylethyl- is an organometallic compound with the molecular formula C6H14Mg. It is a colorless liquid that reacts readily with water and is used in various chemical reactions and industrial applications. This compound is part of the broader class of magnesium alkyls, which are known for their reactivity and utility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium, butylethyl- can be synthesized through the reaction of magnesium with butyl and ethyl halides. The reaction typically occurs in an anhydrous environment to prevent the highly reactive magnesium alkyl from reacting with moisture. The general reaction is as follows:

Mg+C4H9Br+C2H5Br→C4H9MgC2H5

Biologische Aktivität

Magnesium, butylethyl- (C6H14Mg), is an organomagnesium compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article explores its biological activity, examining relevant research findings, case studies, and potential applications.

Magnesium, butylethyl- is classified as an alkyl magnesium compound. It is primarily used in synthetic organic chemistry as a reagent and catalyst. The molecular structure consists of a magnesium atom bonded to butyl and ethyl groups, which influences its reactivity and interaction with biological systems.

Biological Activity

1. Mechanisms of Action

Research indicates that magnesium alkyls, including butylethyl magnesium, exhibit unique biological activities due to their ability to interact with various biological molecules. They can act as catalysts in polymerization reactions and may influence metabolic pathways through their reactivity with biomolecules.

2. Toxicological Profile

The toxicological assessment of magnesium butylethyl has not been extensively documented; however, related compounds such as ethyl tert-butyl ether (ETBE) have shown moderate toxicity upon inhalation exposure in animal studies. These studies suggest that similar magnesium alkyls may pose risks if not handled properly .

3. Pharmacokinetics

The pharmacokinetic behavior of magnesium compounds typically involves absorption through various routes (oral, inhalation, intravenous). For instance, studies on related compounds have demonstrated significant distribution in organs like the liver and kidneys after exposure .

Case Studies

Case Study 1: Catalytic Activity in Polymerization

In a study examining the catalytic properties of magnesium alkyls, it was found that butylethyl magnesium serves as an effective catalyst for lactide polymerization. The study indicated that the compound's unique structure allows it to facilitate reactions efficiently, demonstrating its potential utility in industrial applications .

Case Study 2: Interaction with Biological Systems

A recent investigation into modified magnesium alkyls highlighted their role in Ziegler-Natta catalysis. The findings suggested that these compounds could significantly enhance the efficiency of polymer synthesis while also exhibiting low toxicity profiles compared to traditional catalysts .

Research Findings

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Catalyst Production

- Magnesium butylethyl is integral to the generation of Ziegler–Natta catalysts, which are pivotal in the polymerization of olefins. These catalysts facilitate the conversion of monomers into polymers with high efficiency and specificity .

- The compound serves as a moisture-sensitive precursor that can be processed in aliphatic solvents to avoid contamination from water or ether, enhancing the quality and yield of the resulting catalysts .

-

Viscosity Modification

- Recent studies have highlighted the potential of nitrogen-containing compounds, such as BIANs (bidentate imines), to reduce the viscosity of magnesium alkyl solutions, including those containing butylethyl magnesium. This viscosity reduction is crucial for improving the processability of these solutions in industrial applications .

- The interaction between BIANs and magnesium alkyls has shown promise in maintaining the stability and reusability of these compounds without permanent chemical modification .

-

Synthesis of Complex Organometallic Compounds

- Magnesium butylethyl has been utilized in magnesiation reactions to synthesize complex organic molecules. For instance, it has been employed to activate weakly substituted arenes, facilitating their transformation into more reactive species .

- The ability to form stable complexes with various ligands enhances its utility in synthetic organic chemistry.

Table 1: Characteristics of Magnesium Butylethyl Solutions

| Property | Value |

|---|---|

| Concentration | 10–20% in heptane |

| Typical Use | Catalyst precursor |

| Stability | High under inert conditions |

| Viscosity | Variable (depends on additives) |

Table 2: Applications and Effects of BIANs on Magnesium Alkyl Solutions

| BIAN Type | Viscosity Reduction (%) | Reusability | Chemical Stability |

|---|---|---|---|

| Hydrogenated BIAN | Up to 50% | Yes | High |

| Non-hydrogenated BIAN | Up to 30% | Limited | Moderate |

Case Studies

-

Case Study on Viscosity Reduction

- A study conducted on various BIAN derivatives demonstrated that hydrogenated BIANs significantly reduced the viscosity of butylethyl magnesium solutions by forming stable complexes that prevent excessive aggregation . The research utilized advanced spectroscopic techniques such as FTIR and NMR to characterize these interactions.

-

Industrial Application in Polymerization

- In industrial settings, magnesium butylethyl has been successfully employed as a precursor for Ziegler–Natta catalysts, resulting in improved polymer yields and properties. The ability to maintain catalyst activity while minimizing deactivation through moisture control has been a critical factor in its widespread use .

Eigenschaften

IUPAC Name |

magnesium;butane;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNWUQFTJNJVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069551 | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62202-86-2 | |

| Record name | Magnesium, butylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.